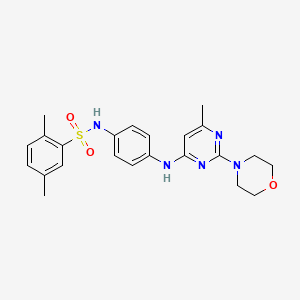
N-(3,5-dimethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide backbone, followed by the introduction of the hexahydrophthalazinyl group through a series of condensation and cyclization reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-dimethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen gehören andere Sulfonamide mit unterschiedlichen Substituenten am aromatischen Ring oder verschiedenen heterocyclischen Gruppen. Beispiele hierfür sind:
Sulfamethoxazol: Ein bekanntes antimikrobielles Mittel.
Sulfasalazin: Wird zur Behandlung von entzündlichen Darmerkrankungen eingesetzt.
Sulfanilamid: Eines der ersten Sulfonamid-Antibiotika.
Einzigartigkeit
Die Einzigartigkeit von N-(3,5-Dimethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamid liegt in seiner spezifischen Struktur, die im Vergleich zu anderen Sulfonamiden möglicherweise unterschiedliche biologische Aktivitäten oder chemische Reaktivität verleiht. Dies macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C24H27N3O3S |
|---|---|
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-2-methyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H27N3O3S/c1-15-11-16(2)13-19(12-15)26-31(29,30)22-14-18(10-9-17(22)3)23-20-7-5-6-8-21(20)24(28)27(4)25-23/h9-14,26H,5-8H2,1-4H3 |
InChI-Schlüssel |
WUDXRCOWKSKRHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)NC4=CC(=CC(=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11312659.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11312666.png)
![3,5-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11312681.png)
![1-(2,5-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11312687.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11312698.png)
![trans-4-[({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11312701.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11312703.png)
![N-benzyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11312707.png)
![N-(4-methylphenyl)-2-(3-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B11312715.png)
![N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine](/img/structure/B11312719.png)
![6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11312721.png)
![N-(3-chlorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11312726.png)
